molecular formula C10H10Br2O2 B13484800 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

Cat. No.: B13484800
M. Wt: 321.99 g/mol
InChI Key: HYXOJJYSOGSLNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one typically involves the bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is unique due to the presence of two bromine atoms and a methoxy group on the aromatic ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H10Br2O2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,1-2H3

InChI Key

HYXOJJYSOGSLNK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)Br)OC)Br

Origin of Product

United States

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